molecular formula C11H16N2 B13616067 2-Methyl-6-(piperidin-3-yl)pyridine

2-Methyl-6-(piperidin-3-yl)pyridine

Cat. No.: B13616067
M. Wt: 176.26 g/mol
InChI Key: RKHGUGOSKDTVKE-UHFFFAOYSA-N
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Description

2-Methyl-6-(piperidin-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 2-position and a piperidin-3-yl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(piperidin-3-yl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylpyridine with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and the use of solvents such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(piperidin-3-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

Scientific Research Applications

2-Methyl-6-(piperidin-3-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methyl-6-(piperidin-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can enhance binding affinity to these targets, leading to modulation of biological pathways. This compound may act as an inhibitor or activator of certain enzymes, depending on its structural modifications .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-(piperidin-3-yl)pyridine: Unique due to its specific substitution pattern.

    2-Methyl-4-(piperidin-3-yl)pyridine: Similar structure but different substitution position.

    2-Methyl-6-(piperidin-4-yl)pyridine: Variation in the position of the piperidine ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the piperidine ring can significantly affect the compound’s interaction with molecular targets and its overall pharmacological profile .

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

2-methyl-6-piperidin-3-ylpyridine

InChI

InChI=1S/C11H16N2/c1-9-4-2-6-11(13-9)10-5-3-7-12-8-10/h2,4,6,10,12H,3,5,7-8H2,1H3

InChI Key

RKHGUGOSKDTVKE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2CCCNC2

Origin of Product

United States

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